

biological activity of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

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Compound of Interest

Compound Name: 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

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An In-depth Technical Guide to the Biological Activity of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds, including several clinically approved drugs.^[1] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a focal point in medicinal chemistry. This guide provides a comprehensive technical overview of a key derivative, **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** (ATB), a versatile building block and a pharmacophore of significant interest. We will explore its synthesis, delve into its multifaceted biological activities with a primary focus on anticancer and antimicrobial applications, and present detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminothiazole scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a fundamental component of various natural products, most notably Vitamin B1 (thiamine).^[2] In synthetic medicinal chemistry, the 2-aminothiazole variant has emerged as

a cornerstone for developing novel therapeutic agents. Its prevalence in approved drugs like the kinase inhibitor Dasatinib underscores its value in targeting complex disease pathways.[1]

The molecule **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** (ATB) combines this potent 2-aminothiazole ring with a benzonitrile group. This specific combination offers a unique platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrile group, in particular, can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration, enhancing the molecule's ability to bind to biological targets.[3]

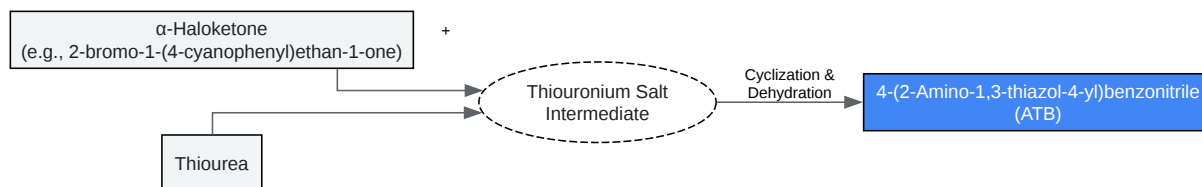
Chemical Profile: 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Property	Value	Reference
CAS Number	436151-85-8	[4][5]
Molecular Formula	C ₁₀ H ₇ N ₃ S	[4][5]
Molecular Weight	201.25 g/mol	[4][5]
IUPAC Name	4-(2-amino-1,3-thiazol-4-yl)benzonitrile	[4]
SMILES	<chem>C1=CC(=CC=C1C#N)C2=CSC(=N2)N</chem>	[4]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The primary and most reliable method for constructing the 4-aryl-2-aminothiazole core of ATB is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction involves the condensation of an α -haloketone with a thiourea derivative.

Causality of Experimental Choice: The Hantzsch synthesis is favored due to its operational simplicity, high yields, and the ready availability of starting materials. The mechanism proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α -carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.



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Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of ATB

This protocol is a representative example and must be adapted and performed under appropriate laboratory safety standards.

- **Reactant Preparation:** In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-cyanophenyl)ethan-1-one in ethanol.
- **Addition of Thiourea:** Add 1.1 equivalents of thiourea to the solution. The slight excess of thiourea ensures the complete consumption of the α -haloketone.
- **Reflux:** Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Neutralization and Precipitation:** After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate or a similar weak base to neutralize the hydrobromide salt formed during the reaction. This step is crucial as it deprotonates the thiazole nitrogen, reducing the product's solubility in the reaction medium and inducing precipitation.
- **Isolation:** Collect the resulting precipitate by vacuum filtration.
- **Purification:** Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from ethanol to yield pure **4-(2-amino-1,3-thiazol-4-yl)benzonitrile**.

Biological Activity and Therapeutic Potential

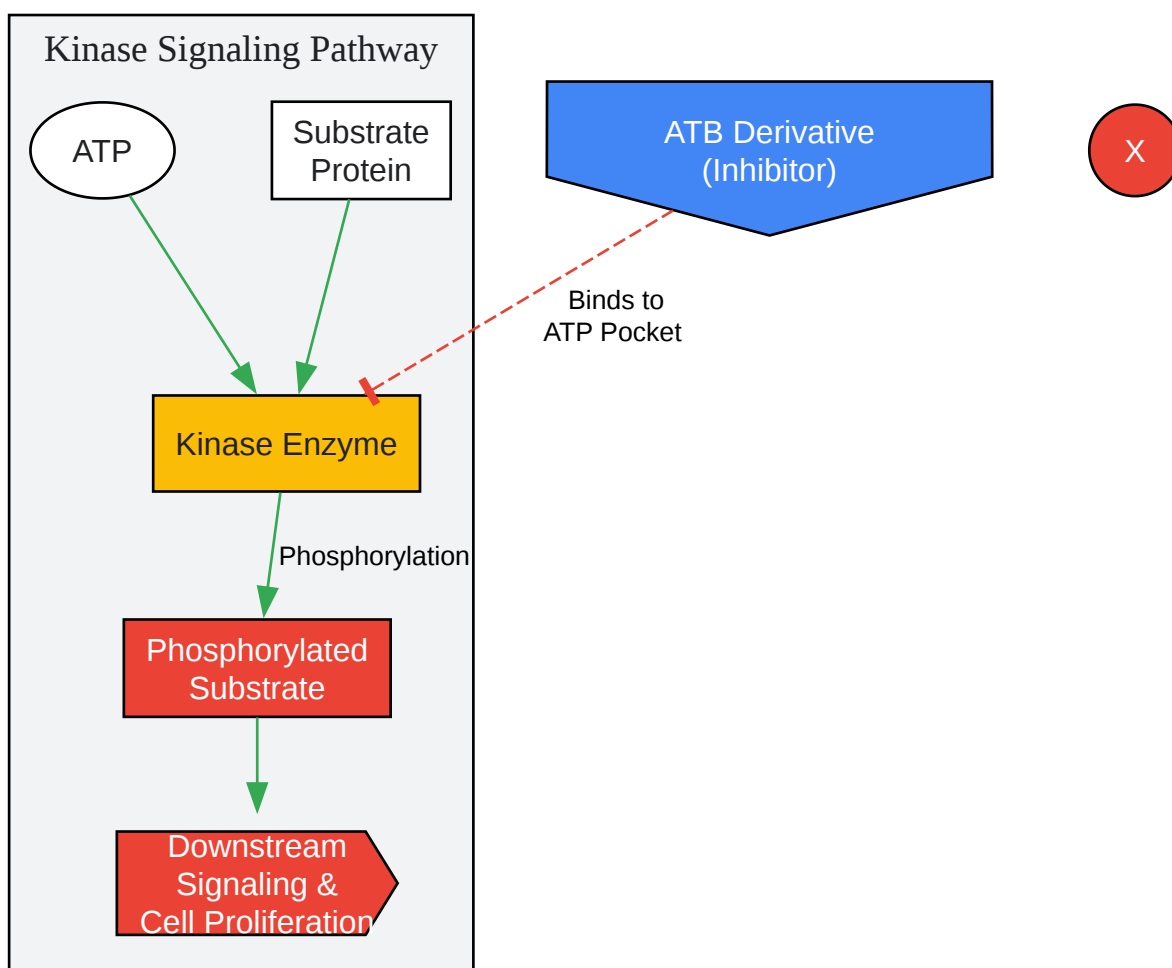
The ATB scaffold is a precursor to a wide range of derivatives with significant biological activities. Research has primarily focused on its anticancer and antimicrobial properties.

Anticancer Activity

The 2-aminothiazole core is a recognized pharmacophore in the design of kinase inhibitors.^[1] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of ATB have been extensively evaluated for their ability to inhibit various kinases and suppress cancer cell proliferation.

Mechanism of Action: Kinase Inhibition

Many ATB derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction pathways that drive cell growth, proliferation, and survival.



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Caption: Mechanism of ATP-competitive kinase inhibition by ATB derivatives.

In Vitro Cytotoxicity Data:

Numerous studies have synthesized derivatives of ATB and tested their antiproliferative effects against a panel of human cancer cell lines.[1][2][6]

Derivative Type	Cancer Cell Line	IC ₅₀ (μM)	Reference
Phenylsulfonyl Derivatives	AGS (Gastric Adenocarcinoma)	4.0 - 7.2	[6]
Phenylsulfonyl Derivatives	HT-29 (Colorectal Adenocarcinoma)	4.4 - 11.2	[6]
N-substituted aminothiazoles	HL-60 (Leukemia)	Potent activity reported	[2]
General 2-aminothiazoles	A549 (Lung), HeLa (Cervical)	2.01 - 8.64	[1]
Benzothiazole Derivatives	MCF-7 (Breast)	Potent activity reported	[7][8][9]

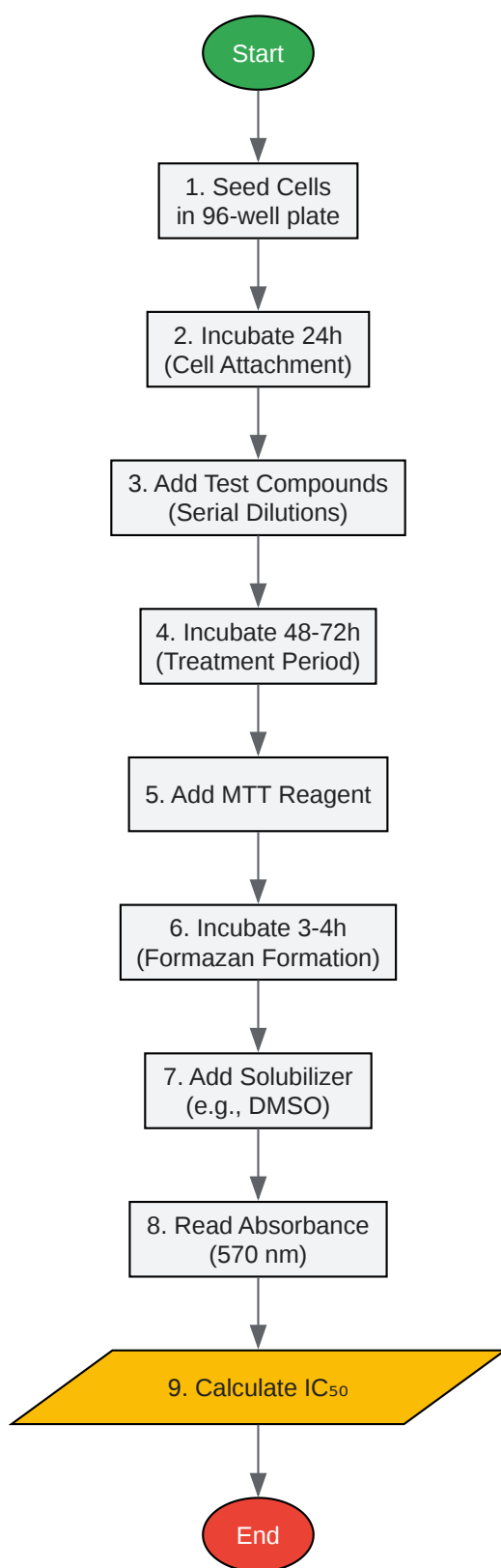
Note: The table presents a summary of activities for various derivatives built upon the 2-aminothiazole or related benzothiazole scaffolds to illustrate the potential of the core structure.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound (e.g., ATB derivatives) in culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

- Incubation: Incubate the plate for 3-4 hours at 37°C.
- Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).



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Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Antimicrobial Activity

The thiazole ring is a component of several antimicrobial agents. Derivatives of 2-aminothiazoles have been investigated for their activity against a range of bacterial and fungal pathogens.^[10]^[11]

Rationale for Activity: The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions essential for microbial enzyme function or participate in hydrogen bonding with active site residues of bacterial proteins, leading to inhibition of critical life processes.

Reported Activities: While specific data for the parent ATB molecule is limited, the 2-aminothiazole (2-AMT) scaffold is a well-established starting point for developing potent antimicrobial agents. Studies on N-thiazolylcarboxamides have shown high activity against mycobacteria, including *Mycobacterium tuberculosis*.^[11] Other benzothiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.^[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., *S. aureus*) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- **Compound Dilution:** In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth.
- **Inoculation:** Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a high-value chemical scaffold with demonstrated potential in the development of therapeutic agents. Its derivatives have shown significant promise, particularly as anticancer agents through mechanisms like kinase inhibition. The straightforward and efficient Hantzsch synthesis allows for the generation of diverse chemical libraries, facilitating extensive structure-activity relationship studies.

Future research should focus on:

- **Target Identification:** Elucidating the specific molecular targets (e.g., kinases, enzymes) of the most potent ATB derivatives to understand their precise mechanisms of action.
- **Pharmacokinetic Optimization:** Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
- **Broadening Therapeutic Applications:** Exploring the efficacy of novel ATB derivatives against other diseases, including neurodegenerative disorders, inflammatory conditions, and a wider range of microbial infections.

The versatility and proven biological relevance of the ATB core ensure that it will remain a cornerstone of medicinal chemistry research for the foreseeable future.

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